6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine
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Overview
Description
6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine is a heterocyclic compound that features a unique structure combining pyrazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1H-pyrazole with hydrazine derivatives under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activities against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine is unique due to its specific triamine substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with metal ions and its potential as a versatile scaffold for drug development further highlight its uniqueness .
Properties
CAS No. |
928338-69-6 |
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Molecular Formula |
C4H7N7 |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
pyrazolo[1,5-c]triazole-3,5,6-triamine |
InChI |
InChI=1S/C4H7N7/c5-3-1-2-4(6)8-9-11(2)10(3)7/h1H,5-7H2 |
InChI Key |
OFTWXBLIQDWCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N2C1=C(N=N2)N)N)N |
Origin of Product |
United States |
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